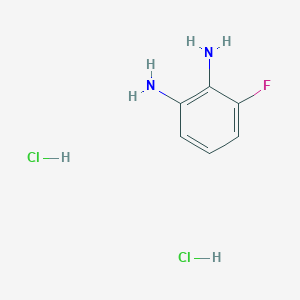

3-Fluoro-benzene-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluorobenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZVARNGDULED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Fluoro-benzene-1,2-diamine Dihydrochloride: A Key Building Block in Medicinal Chemistry

This guide provides an in-depth technical overview of 3-Fluoro-benzene-1,2-diamine and its dihydrochloride salt, focusing on the critical data and methodologies required by researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safe handling protocols, underscoring its significance as a versatile building block in modern medicinal chemistry.

Chemical Identity and Structure

3-Fluoro-benzene-1,2-diamine, also known as 3-fluoro-o-phenylenediamine, is an aromatic amine that serves as a crucial precursor in the synthesis of various heterocyclic compounds. For enhanced stability and solubility, it is frequently utilized in its dihydrochloride salt form.

-

Compound: 3-Fluoro-benzene-1,2-diamine

-

Compound: 3-Fluoro-benzene-1,2-diamine dihydrochloride

-

CAS Number: 1414959-15-1[5]

-

Synonyms: 2,3-Diaminofluorobenzene Hydrochloride, 3-Fluoro-o-phenylenediamine dihydrochloride[5]

The chemical structures are depicted below:

| 3-Fluoro-benzene-1,2-diamine (Free Base) | This compound (Salt) |

| Inferred structure with protonated amino groups and chloride counter-ions. |

Physicochemical and Spectroscopic Data

The introduction of a fluorine atom onto the benzene ring significantly influences the molecule's electronic properties and reactivity. The following table summarizes key physicochemical data for the free base. It's important to note that the dihydrochloride salt will exhibit higher solubility in aqueous media.

| Property | Value | Source |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | Colorless solid at 25°C | [2] |

| Solubility | Soluble in water and common organic alcohol solvents | [2] |

| SMILES | C1=CC(=C(C(=C1)F)N)N | [1] |

Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers and databases.[4]

The Role of Fluorine in Drug Design and Applications

The strategic incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6] Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, influencing the overall pharmacokinetic profile of a drug candidate.[6][7]

3-Fluoro-benzene-1,2-diamine serves as a versatile building block for the synthesis of a wide array of fluorinated heterocyclic compounds with diverse pharmacological activities, including:[2][7]

-

Antibacterial agents

-

Antifungal agents

-

Anti-inflammatory drugs

-

Psychoactive compounds

Its utility stems from the two adjacent amino groups, which can readily undergo cyclization reactions with various electrophiles to form heterocycles such as benzimidazoles, quinoxalines, and phenazines.

Synthesis and Reaction Pathways

The synthesis of fluorinated aromatic compounds often involves specialized methods due to the unique reactivity of fluorine. One common route to introduce a fluorine atom onto a benzene ring is through the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[8][9]

A generalized synthetic workflow for obtaining fluorinated diamines often starts with a corresponding nitroaniline, followed by reduction and subsequent fluorination steps.

The following diagram illustrates a typical cyclization reaction of 3-Fluoro-benzene-1,2-diamine with a dicarbonyl compound to form a fluorinated quinoxaline derivative, a common scaffold in medicinal chemistry.

Caption: Synthesis of a fluorinated quinoxaline derivative.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Fluoro-benzene-1,2-diamine and its salts.

Hazard Identification: [1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

H341: Suspected of causing genetic defects

Recommended Handling Procedures: [10][11][12]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store in an inert atmosphere and protect from light.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[10][11][12][13][14]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic use allows for the introduction of fluorine into heterocyclic scaffolds, enabling the fine-tuning of physicochemical and pharmacological properties. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to its successful application in the synthesis of novel therapeutic agents.

References

-

3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835. PubChem. [Link]

-

3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234. PubChem. [Link]

-

Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

-

"Fluorobenzene". Organic Syntheses Procedure. [Link]

-

Safety Data Sheet: Fluorobenzene. Carl ROTH. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

- US4847442A - Process for the preparation of difluorobenzenes.

-

Benzene to Fluorobenzene. YouTube. [Link]

Sources

- 1. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18645-88-0 Cas No. | 3-Fluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. 18645-88-0|3-Fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. This compound | 1414959-15-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Potential of 3-Fluorobenzene-1,2-diamine in Drug Discovery: A-Theoretical and Computational Guide

Introduction: The Strategic Importance of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] 3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) emerges as a particularly valuable building block in this context.[5][6][7][8][9] Its vicinal diamine functionality serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in numerous FDA-approved drugs. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][10]

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the electronic structure, spectroscopic properties, and potential biological interactions of 3-fluorobenzene-1,2-diamine. By leveraging the power of computational modeling, researchers can gain predictive insights that accelerate the drug discovery and development process.

Part 1: Unveiling Molecular Properties through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy.[11][12] Here, we outline a robust protocol for the comprehensive DFT analysis of 3-fluorobenzene-1,2-diamine.

Experimental Protocol: DFT Calculations

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of 3-fluorobenzene-1,2-diamine using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., HF/STO-3G) to obtain a reasonable starting geometry.

-

-

High-Level Geometry Optimization and Frequency Analysis:

-

Perform a full geometry optimization and frequency calculation using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[13][14][15] This level of theory is widely recognized for providing reliable geometries and vibrational frequencies for organic molecules, including fluorinated aromatic systems.[13][14][15]

-

Causality: The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a good description of electron correlation effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a flexible description of the electron density, which is crucial for accurately modeling the effects of the electronegative fluorine atom and the lone pairs of the nitrogen atoms.

-

Confirm that the optimization has converged to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the output.

-

-

Spectroscopic Predictions:

-

NMR: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[16][17] Reference the calculated shifts to a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

IR and Raman: The vibrational frequencies and intensities from the frequency analysis in step 2 can be used to generate theoretical IR and Raman spectra.[18][19] It is often necessary to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors.[16]

-

UV-Vis: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[14][16] This will provide information on the electronic transitions and the maximum absorption wavelengths (λmax).

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.[20][21][22][23]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electrostatic potential on the electron density surface.[24][25][26] This map reveals the regions of the molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into the bonding, hybridization, and charge distribution within the molecule.[13][27][28][29][30][31] This analysis provides a quantitative description of the Lewis structure and intramolecular interactions.

-

Caption: A generalized workflow for performing DFT calculations on small molecules.

Predicted Spectroscopic and Electronic Properties

Based on the principles of computational chemistry and studies on analogous fluorinated aromatic compounds, the following outcomes can be anticipated for 3-fluorobenzene-1,2-diamine:

| Property | Predicted Value/Observation | Significance |

| Optimized Geometry | The molecule will be largely planar, with slight pyramidalization at the nitrogen atoms of the amine groups. The C-F bond length is expected to be around 1.35 Å. | Provides the most stable conformation for further calculations and gives insights into the steric effects of the substituents. |

| ¹H NMR Chemical Shifts | Protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho and para to the fluorine atom will show the largest shifts. | Crucial for structural elucidation and for comparing with experimental data to validate the computational model. |

| ¹³C NMR Chemical Shifts | The carbon atom directly bonded to the fluorine atom will show a large downfield shift and a significant ¹J(C-F) coupling constant. | Provides further confirmation of the molecular structure and the electronic influence of the fluorine substituent. |

| Key IR Vibrational Frequencies | N-H stretching vibrations of the amine groups are expected in the 3300-3500 cm⁻¹ region. A strong C-F stretching vibration should appear around 1200-1300 cm⁻¹. | Helps in identifying the functional groups present in the molecule and can be used for quality control in synthesis. |

| UV-Vis λmax | Electronic transitions are expected in the UV region, likely corresponding to π → π* transitions within the benzene ring. | Indicates the electronic properties of the molecule and its potential for use in applications involving light absorption. |

| HOMO-LUMO Energy Gap | A moderate HOMO-LUMO gap is anticipated. A smaller gap generally suggests higher chemical reactivity.[22][23] | This value is a descriptor of the molecule's kinetic stability and its ability to participate in charge transfer interactions. |

| Molecular Electrostatic Potential (MEP) | The MEP map is predicted to show negative potential (red) around the nitrogen atoms of the amine groups and the fluorine atom, indicating these are nucleophilic sites and potential hydrogen bond acceptors. Positive potential (blue) is expected on the amine hydrogens, making them electrophilic and potential hydrogen bond donors.[24][26] | Identifies the reactive sites for electrophilic and nucleophilic attack, which is critical for understanding reaction mechanisms and intermolecular interactions. |

Part 2: Predicting Biological Activity with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[32][33]

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Use the DFT-optimized structure of 3-fluorobenzene-1,2-diamine.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

Define the rotatable bonds.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Repair any missing residues or atoms if necessary.

-

-

Binding Site Definition:

-

Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the experimental structure or through the use of pocket detection algorithms.

-

Define a grid box that encompasses the entire binding site.

-

-

Docking Simulation:

-

Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's binding site.[34]

-

Generate multiple docking poses to explore different binding modes.

-

-

Analysis of Results:

-

Analyze the predicted binding energies or docking scores to rank the different poses. Lower binding energies generally indicate more favorable binding.

-

Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor.

-

Caption: A streamlined workflow for performing molecular docking studies.

Part 3: Insights for Drug Development

The computational data derived from DFT and molecular docking studies provide a powerful platform for guiding the drug development process.

-

Pharmacophore Identification: The MEP map and the analysis of docked poses help to identify the key pharmacophoric features of 3-fluorobenzene-1,2-diamine. The amine groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in hydrophobic and π-stacking interactions.

-

Role of the Fluorine Atom: The fluorine atom can significantly impact the molecule's properties in a drug discovery context:

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the drug's half-life.[10]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the protein target, thereby enhancing binding affinity.[4]

-

Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1][3]

-

-

Structure-Activity Relationship (SAR) Guidance: By computationally modifying the 3-fluorobenzene-1,2-diamine scaffold (e.g., by adding substituents) and re-evaluating the DFT and docking results, researchers can build predictive SAR models. This allows for the rational design of new derivatives with improved potency and pharmacokinetic profiles.

Conclusion

Theoretical studies and computational modeling offer an indispensable toolkit for the modern drug discovery professional. By applying the methodologies outlined in this guide to 3-fluorobenzene-1,2-diamine, researchers can gain a deep understanding of its physicochemical properties and potential as a scaffold for the development of novel therapeutics. These in silico approaches provide a rational basis for experimental design, ultimately saving time and resources in the quest for new and effective medicines.

References

-

A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. PubMed Central. [Link]

-

Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3 - IUCr Journals. International Union of Crystallography. [Link]

-

3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem. PubChem. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. National Center for Biotechnology Information. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. National Center for Biotechnology Information. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. WuXi AppTec. [Link]

-

Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States - ResearchGate. ResearchGate. [Link]

-

How to interpret a map of electrostatic potential (MEP)? - ResearchGate. ResearchGate. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. MDPI. [Link]

-

Natural Bond Orbital (NBO) Analysis - University of Siegen. University of Siegen. [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO - Chemistry Stack Exchange. Stack Exchange. [Link]

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci - Prensip Journals. Prensip Journals. [Link]

-

The role of fluorine in medicinal chemistry - Taylor & Francis Online. Taylor & Francis Online. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. University of Wisconsin–Madison. [Link]

-

Modeling materials using density functional theory - The Kitchin Research Group. Carnegie Mellon University. [Link]

-

Small-molecule ligand docking into comparative models with Rosetta - PMC. National Center for Biotechnology Information. [Link]

-

Improved Infrared Spectra Prediction by DFT from a New Experimental Database. ChemRxiv. [Link]

-

Molecular Electrostatic Potential (MEP) - University of Siegen. University of Siegen. [Link]

-

RSC Advances. Royal Society of Chemistry. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. Q-Chem. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery - PMC. National Center for Biotechnology Information. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. American Chemical Society. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Electrostatic Potential maps - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic ... - RSC Publishing. Royal Society of Chemistry. [Link]

-

Docking (molecular) - Wikipedia. Wikipedia. [Link]

-

HOMO, LUMO, gap, hardness, and softness of all compounds. - ResearchGate. ResearchGate. [Link]

-

Machine Learning, Density Functional Theory, and Experiments to Understand the Photocatalytic Reduction of CO₂ by CuPt/TiO₂ - arXiv. arXiv. [Link]

-

Density Functional Theory Surrogates with JuliaSim - YouTube. YouTube. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

-

What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. ResearchGate. [Link]

-

Lab 5: NMR and IR spectra & vibrational analysis. University of North Texas. [Link]

-

Electrostatic Potential (ESP) Surface Calculations and Analysis - YouTube. YouTube. [Link]

-

7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual - FACCTs. FACCTs. [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. ResearchGate. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. YouTube. [Link]

-

Small molecule docking - Bonvin Lab. Utrecht University. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. 18645-88-0 Cas No. | 3-Fluorobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 6. 3-Fluorobenzene-1,2-diamine 95% | CAS: 18645-88-0 | AChemBlock [achemblock.com]

- 7. 3-Fluorobenzene-1,2-diamine | 18645-88-0 [sigmaaldrich.com]

- 8. 3-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 18645-88-0|3-Fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]

- 12. kitchingroup.cheme.cmu.edu [kitchingroup.cheme.cmu.edu]

- 13. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. tau.ac.il [tau.ac.il]

- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 21. ossila.com [ossila.com]

- 22. researchgate.net [researchgate.net]

- 23. irjweb.com [irjweb.com]

- 24. researchgate.net [researchgate.net]

- 25. echemi.com [echemi.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. NBO [cup.uni-muenchen.de]

- 28. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 29. q-chem.com [q-chem.com]

- 30. researchgate.net [researchgate.net]

- 31. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 32. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 34. youtube.com [youtube.com]

An In-depth Technical Guide to the 19F NMR Chemical Shift of 3-fluoro-benzene-1,2-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 19F NMR in Molecular Analysis

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the identification and characterization of fluorine-containing compounds.[1][2] The 19F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and high sensitivity, making it an ideal probe for NMR studies.[3] A key feature of 19F NMR is its wide chemical shift range, which provides high resolution and sensitivity to subtle changes in the local electronic environment of the fluorine atom.[1][2] This sensitivity makes 19F NMR an invaluable tool in drug discovery and development for studying drug-target interactions, metabolic profiling, and characterizing fluorinated pharmaceutical compounds.[4][5]

This guide provides a detailed technical overview of the 19F NMR chemical shift of 3-fluoro-benzene-1,2-diamine dihydrochloride, a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing its chemical shift, the profound influence of its chemical structure and environment, and a practical guide to its experimental determination.

Understanding the 19F Chemical Shift in this compound

The 19F NMR chemical shift is highly dependent on the electronic environment surrounding the fluorine nucleus.[3] Variations in this environment lead to changes in the shielding of the nucleus from the external magnetic field, resulting in different resonance frequencies. The chemical structure of this compound presents several key factors that collectively determine its 19F chemical shift.

The Interplay of Electronic Effects

The position of the fluorine atom on the aromatic ring relative to the two amine substituents is crucial. In the neutral 3-fluoro-benzene-1,2-diamine molecule, the amino groups (-NH2) are electron-donating groups. This donation of electron density into the benzene ring, particularly at the ortho and para positions, increases the shielding of the fluorine nucleus, leading to an upfield shift (lower ppm value) in the 19F NMR spectrum.[3]

However, this guide focuses on the dihydrochloride salt. The protonation of the two amino groups to form ammonium groups (-NH3+) dramatically alters their electronic character. The -NH3+ group is a strong electron-withdrawing group. This has two major consequences for the 19F chemical shift:

-

Inductive Effect: The strong electron-withdrawing inductive effect of the two adjacent -NH3+ groups will significantly deshield the fluorine nucleus, causing a substantial downfield shift (higher ppm value) compared to the neutral parent compound.

-

Mesomeric Effect: The lone pairs of the nitrogen atoms are no longer available for donation into the aromatic ring, eliminating the electron-donating mesomeric effect.

The following diagram illustrates the key electronic influences on the 19F chemical shift in the protonated form of the molecule.

Caption: Experimental workflow for 19F NMR analysis.

Data Summary

| Parameter | Expected Influence/Value | Rationale |

| Analyte | This compound | Dicationic form in solution |

| CAS Number | 18645-88-0 (for neutral compound) [6][7] | N/A for dihydrochloride |

| Expected 19F Chemical Shift Range | -90 to -110 ppm (relative to CFCl3) | Strong deshielding from two -NH3+ groups |

| Expected Multiplicity | Singlet (with proton decoupling) | No adjacent fluorine atoms |

| Recommended Solvents | D2O, DMSO-d6 | Good solubility for the salt form |

| Key Influencing Factors | pH, protonation state, solvent | Alters the electronic environment of the fluorine |

Conclusion

The 19F NMR chemical shift of this compound is a sensitive probe of its molecular structure and environment. The protonation of the amino groups to form the dihydrochloride salt is the dominant factor, causing a significant downfield shift due to the strong electron-withdrawing nature of the resulting ammonium groups. While an estimated chemical shift range can be proposed based on theoretical principles, experimental determination following a robust protocol is essential for accurate characterization. The inherent sensitivity of the 19F nucleus makes it a valuable tool for studying this and other fluorinated molecules in various applications, from quality control to complex biological studies.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Gerig, J.T. Fluorine NMR. [Link]

-

Longo, D., et al. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC, NIH. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Deutsch, C.J. & Taylor, J.S. New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

-

Wescott, C.R., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, NIH. [Link]

-

ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]

-

Wescott, C.R., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Dietschreit, J.C.B., et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Open Access LMU. [Link]

-

Martin, J.S. & Fujiwara, F.Y. 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]

-

ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

-

RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 18645-88-0|3-Fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

Navigating the Chemistry of 3-Fluoro-benzene-1,2-diamine Dihydrochloride: A Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities relies on a diverse array of specialized building blocks. Among these, fluorinated aromatic compounds are of significant interest due to the unique properties fluorine imparts to a molecule, such as altered metabolic stability and binding affinity. 3-Fluoro-benzene-1,2-diamine dihydrochloride, a key intermediate, presents its own set of handling and safety challenges. This technical guide provides an in-depth analysis of the safety precautions and handling protocols necessary to work with this compound in a research and development setting. The information presented herein is synthesized from available safety data, primarily for the free base, 3-fluorobenzene-1,2-diamine, and should be interpreted with the professional judgment of an experienced scientist.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. While specific toxicological data for the dihydrochloride salt is limited, the safety profile of the free base, 3-fluorobenzene-1,2-diamine (CAS 18645-88-0), provides a strong surrogate for risk assessment. The primary hazards are summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4), Harmful in contact with skin (Dermal, Category 4), and Harmful if inhaled (Inhalation, Category 4).[1]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2A).[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2).[1]

The dihydrochloride salt may present additional hazards due to the potential release of hydrogen chloride gas, which is corrosive and a respiratory irritant, upon decomposition or reaction with incompatible materials such as strong bases.

Summary of Physicochemical and Hazard Data

| Property | Value | Source |

| Chemical Formula | C₆H₇FN₂ · 2HCl | - |

| Molecular Weight | 199.06 g/mol | - |

| Appearance | Brown to black solid or semi-solid | [2] |

| CAS Number (Free Base) | 18645-88-0 | [1][3] |

| Molecular Weight (Free Base) | 126.13 g/mol | [1][3] |

| GHS Pictograms | [2] | |

| Signal Word | Warning | [2] |

| Hazard Statements | H302, H312, H315, H319, H332, H335, H341 | [1] |

| Precautionary Statements | P203, P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P318, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |

Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid, including weighing and transfers, as well as the preparation of solutions, must be conducted within a fume hood to prevent the inhalation of dust or vapors.[4]

Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is required to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling aromatic amines. It is crucial to inspect gloves for any signs of degradation or perforation before and during use and to practice proper glove removal techniques.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.

-

Additional Protection: For larger quantities or tasks with a high potential for exposure, additional protective clothing, such as aprons or coveralls, may be necessary.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are often between 0-8 °C.[2]

-

Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.

-

The storage area should be clearly marked with the appropriate hazard warnings.

Handling Workflow:

The following workflow outlines the key steps for safely handling this compound.

Caption: Standard workflow for handling this compound.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse.

-

Report: Report all spills to the laboratory supervisor.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct stream of water, as it may scatter the material.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

-

Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed container compatible with the solvents used.

-

Disposal: Dispose of all hazardous waste through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, diligent use of engineering controls and personal protective equipment, and strict adherence to established protocols are paramount for protecting the health and safety of laboratory personnel. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this compound and continue to advance the frontiers of drug discovery and development.

References

-

Carl ROTH. Safety data sheet for Fluorobenzene. [Link]

-

PubChem. 3-Fluorobenzene-1,2-diamine. [Link]

-

Loba Chemie. FLUOROBENZENE FOR SYNTHESIS MSDS. (2015-05-12). [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation of 3-Fluoro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-o-phenylenediamine (3-FOPD) is a critical building block in the synthesis of a variety of high-value organic molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. Its thermal stability is a crucial parameter that dictates its storage, handling, and reaction conditions. This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of 3-fluoro-o-phenylenediamine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and foundational principles of thermal analysis and fluorine chemistry to provide a robust predictive framework. We will explore the theoretical underpinnings of its thermal behavior, propose potential degradation pathways, and detail the essential experimental protocols for its characterization.

Introduction: The Significance of Thermal Stability in the Application of 3-Fluoro-o-phenylenediamine

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of 3-fluoro-o-phenylenediamine, the presence of the fluorine atom can influence its reactivity, pKa, and metabolic stability, making it a valuable synthon in drug discovery and materials science. However, the introduction of a highly electronegative fluorine atom also impacts the molecule's thermal stability. Understanding the temperature at which 3-FOPD begins to decompose, the nature of its degradation products, and the kinetics of this process is paramount for:

-

Safe Handling and Storage: Establishing safe temperature limits to prevent runaway reactions or the formation of hazardous byproducts.

-

Process Optimization: Designing synthetic routes that maximize yield and minimize impurity formation by avoiding thermal degradation.

-

Quality Control: Developing analytical methods to assess the purity and stability of 3-FOPD and its derivatives.

-

Materials Science: Predicting the performance and longevity of polymers and other materials derived from this monomer.

Theoretical Considerations: The Influence of Fluorine on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The introduction of a fluorine atom to the o-phenylenediamine backbone has several effects that can influence its thermal behavior:

-

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can polarize the C-F bond and adjacent C-C bonds within the aromatic ring. This can alter the bond dissociation energies of the molecule.

-

C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of around 116 kcal/mol. This inherent strength suggests that C-F bond scission is unlikely to be the initial step in the thermal degradation process.

-

Hydrogen Bonding: The amino groups of o-phenylenediamine can participate in intermolecular hydrogen bonding. The presence of the fluorine atom can modulate the acidity of the N-H protons and the basicity of the nitrogen lone pairs, thereby influencing the strength of these intermolecular interactions.

-

Aromatic Ring Stability: The fluorine substituent can influence the electron density of the aromatic ring, which may affect its susceptibility to electrophilic or nucleophilic attack at elevated temperatures.

Based on these principles, it is plausible to hypothesize that the fluorine atom in 3-FOPD may enhance the overall thermal stability of the molecule compared to its non-fluorinated analog, o-phenylenediamine. However, it may also introduce new degradation pathways, such as the potential for HF elimination at very high temperatures.

Proposed Thermal Degradation Pathways

In the absence of direct experimental evidence, we can propose several potential thermal degradation pathways for 3-fluoro-o-phenylenediamine based on the known chemistry of aromatic amines and fluorinated compounds.

Under Inert Atmosphere (e.g., Nitrogen or Argon):

-

Polymerization/Condensation: Aromatic amines are known to undergo self-condensation at elevated temperatures to form polymeric structures. For 3-FOPD, this could lead to the formation of polybenzimidazoles or other nitrogen-containing polymers.[1][2]

-

Deamination: The loss of one or both amino groups as ammonia is a possible degradation route, leading to the formation of fluorobenzene.

-

HF Elimination: At higher temperatures, the elimination of hydrogen fluoride (HF) is a potential pathway for fluorinated aromatic compounds.[3][4] This would result in the formation of a benzyne intermediate, which is highly reactive and would quickly undergo further reactions.

-

Ring Opening and Fragmentation: At very high temperatures, the aromatic ring itself can fragment, leading to the formation of smaller gaseous molecules.

Under Oxidative Atmosphere (e.g., Air):

-

Oxidation of Amino Groups: The primary amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azo compounds. The oxidation of o-phenylenediamine is known to produce 2,3-diaminophenazine.[5][6]

-

Oxidative Polymerization: The presence of oxygen can promote the formation of complex polymeric tars.

-

Combustion: At sufficiently high temperatures and in the presence of excess oxygen, 3-FOPD will undergo complete combustion to produce CO2, H2O, N2, and HF.[4]

The following diagram illustrates a potential initial step in the thermal degradation of 3-fluoro-o-phenylenediamine, leading to dimerization.

Caption: Proposed initial dimerization of 3-FOPD under thermal stress.

Experimental Characterization of Thermal Stability and Degradation

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation of 3-fluoro-o-phenylenediamine.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the primary technique for determining the onset of decomposition and the overall thermal stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-fluoro-o-phenylenediamine into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from room temperature to 600 °C at a heating rate of 10 °C/min.

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Causality Behind Experimental Choices:

-

Inert vs. Oxidative Atmosphere: Running the experiment in both nitrogen and air allows for the differentiation of thermal and thermo-oxidative degradation processes.

-

Heating Rate: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.

-

Sample Mass: A small sample mass minimizes thermal gradients within the sample, ensuring more accurate temperature measurements.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 3-fluoro-o-phenylenediamine into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from room temperature to a temperature above the melting point at a rate of 10 °C/min.

-

Cool back to room temperature at 10 °C/min.

-

Reheat to the decomposition temperature at 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Identify any other phase transitions.

-

Observe the exotherm associated with decomposition.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: This prevents the loss of volatile samples before analysis.

-

Heat-Cool-Heat Cycle: This is used to erase the thermal history of the sample and obtain a more accurate measurement of the glass transition and melting point.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Principle: Coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the gaseous products evolved during decomposition.

Experimental Protocol:

-

TGA Setup: Follow the TGA protocol described in section 4.1.

-

Interface: Use a heated transfer line to prevent condensation of the evolved gases.

-

MS/FTIR Setup:

-

MS: Continuously scan a mass range of m/z 10-200 to detect and identify volatile degradation products.

-

FTIR: Continuously collect infrared spectra of the evolved gas stream to identify functional groups of the degradation products.

-

-

Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

Causality Behind Experimental Choices:

-

Heated Transfer Line: Essential for preventing the loss of less volatile degradation products before they reach the detector.

-

Continuous Scanning: Provides real-time information on the composition of the evolved gases as a function of temperature.

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of 3-fluoro-o-phenylenediamine.

Caption: Workflow for the thermal analysis of 3-FOPD.

Data Presentation: A Predictive Framework

| Property | o-Phenylenediamine (literature values) | 3-Fluoro-o-phenylenediamine (Predicted) | Rationale for Prediction |

| Melting Point | ~102-104 °C | Likely similar or slightly higher | Fluorine substitution can influence crystal packing. |

| Onset of Decomposition (Tonset) in N2 | ~150-200 °C (polymerization) | Expected to be higher | The C-F bond and inductive effects may increase overall stability. |

| Primary Degradation Products (Inert) | Polymeric materials, ammonia | Polymeric materials, HF, ammonia | Similar polymerization tendency, with the addition of possible HF elimination. |

| Primary Degradation Products (Oxidative) | 2,3-Diaminophenazine, oxidized polymers | Fluorinated phenazines, oxidized polymers | Oxidation of the amino groups is a likely pathway. |

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation of 3-fluoro-o-phenylenediamine. While a definitive experimental profile requires dedicated study, the theoretical considerations and proposed analytical workflows presented here offer a solid foundation for researchers in the field. The key takeaways are:

-

The fluorine substituent is expected to influence the thermal stability of o-phenylenediamine, likely increasing the onset of decomposition.

-

Potential degradation pathways include polymerization, deamination, and HF elimination under inert conditions, and oxidation to form phenazine-like structures in the presence of air.

-

A combination of TGA, DSC, and evolved gas analysis techniques is essential for a complete characterization of the thermal behavior of 3-FOPD.

Future experimental work should focus on performing the detailed thermal analysis outlined in this guide to provide concrete data on the decomposition temperatures and products of 3-fluoro-o-phenylenediamine. Such data will be invaluable for the safe and efficient utilization of this important chemical intermediate in the development of new pharmaceuticals and advanced materials.

References

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 2023.

-

(PDF) Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. ResearchGate, 2005.

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 2013.

-

Ortho-phenylenediamine derivatives. US Patent 3,812,173, 1974.

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager, 2023.

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 2023.

-

New thermal decomposition pathway for TATB. Scientific Reports, 2023.

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications, 2023.

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online, 2018.

-

Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. ResearchGate, 2006.

-

Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 2021.

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate, 2018.

-

Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 2014.

-

Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry, 2021.

-

Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples?. LinkedIn, 2023.

-

Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. ResearchGate, 2006.

-

Effect of Fluorine Substitution on Magnetizabilities: Insights from Density Functional Theory and Benchmark Coupled-Cluster Calculations. Journal of Chemical Theory and Computation, 2021.

-

Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. ChemRxiv, 2021.

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 2023.

-

Multiple Fluorine-Substituted Phosphate Germanium Fluorides and Their Thermal Stabilities. Inorganic Chemistry, 2016.

-

Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. Polymers, 2022.

-

Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Nanomaterials, 2018.

-

Thermal stability of chemical composition gratings in fluorine-germanium-doped silica fibers. Optics Letters, 2000.

Sources

- 1. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. betterceramic.com [betterceramic.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Methodological & Application

Application Notes and Protocols for 3-fluoro-benzene-1,2-diamine dihydrochloride in Advanced Polymer Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-fluoro-benzene-1,2-diamine dihydrochloride as a monomer in the synthesis of high-performance fluorinated polymers. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for the preparation of fluorinated polybenzimidazoles (F-PBIs) and fluorinated polyimides (F-PIs).

Introduction: The Strategic Advantage of Fluorinated Diamines in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorine's high electronegativity and low polarizability impart unique characteristics to polymers, including improved thermal stability, enhanced chemical resistance, lower dielectric constants, and increased solubility in organic solvents.[1][2] 3-fluoro-benzene-1,2-diamine, a fluorinated derivative of o-phenylenediamine, is a valuable monomer for introducing these desirable properties into aromatic polymers such as polybenzimidazoles and polyimides.

The presence of the fluorine atom on the benzene ring can significantly influence the polymer's final properties. It can disrupt chain packing, leading to increased solubility and processability, a common challenge with rigid-rod aromatic polymers.[3] Furthermore, the electron-withdrawing nature of fluorine can affect the reactivity of the amine groups and the basicity of the resulting polymer, which is a critical consideration in applications like proton exchange membranes for fuel cells.[1]

This guide focuses on the practical application of this compound, a common salt form of the monomer. A critical first step, the neutralization to the free diamine, is detailed, followed by representative protocols for its use in synthesizing F-PBIs and F-PIs.

Monomer Preparation: Neutralization of the Dihydrochloride Salt

3-fluoro-benzene-1,2-diamine is often supplied as a more stable dihydrochloride salt. The protonated amine groups are unreactive in polycondensation reactions, necessitating a neutralization step to yield the free diamine. This process, often referred to as "free-basing," is a critical prerequisite for successful polymerization.

Protocol 1: Free-Basing of this compound

This protocol describes the conversion of the dihydrochloride salt to the free diamine, which can then be used in polymerization reactions.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃) or a suitable base like sodium hydroxide (NaOH)[2]

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, chloroform)[4]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in deionized water in a flask.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to the dissolved diamine salt with stirring. Monitor the pH of the solution, continuing to add the base until the pH is neutral to slightly basic (pH 7-8). The free diamine may precipitate out of the solution.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the free diamine into an organic solvent like ethyl acetate. Repeat the extraction process 2-3 times to ensure complete recovery of the product.[4]

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the purified 3-fluoro-benzene-1,2-diamine.

-

Characterization and Storage: The purity of the free diamine can be confirmed by NMR spectroscopy and its melting point. The purified monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation.

Caption: Workflow for the neutralization of the diamine dihydrochloride.

Application in Polybenzimidazole (PBI) Synthesis

Fluorinated polybenzimidazoles are sought after for applications requiring high thermal stability and specific chemical properties, such as in proton exchange membranes for high-temperature fuel cells.[1][3] The ortho-disposed amine groups of 3-fluoro-benzene-1,2-diamine are ideal for forming the benzimidazole ring through condensation with dicarboxylic acids or their derivatives.

Protocol 2: Representative Synthesis of a Fluorinated Polybenzimidazole (F-PBI)

This protocol outlines a common method for PBI synthesis using a high-temperature solution polymerization in polyphosphoric acid (PPA), which acts as both a solvent and a condensing agent.[5][6]

Materials:

-

Purified 3-fluoro-benzene-1,2-diamine (from Protocol 1)

-

A dicarboxylic acid (e.g., isophthalic acid)

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅) - optional, to adjust PPA concentration

-

High-temperature reaction vessel with mechanical stirrer and nitrogen inlet

-

Deionized water

-

Sodium bicarbonate solution (5 wt%)

Procedure:

-

Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid. If necessary, add phosphorus pentoxide to achieve the desired concentration (typically 115% P₂O₅ equivalent).

-

Monomer Addition: Under a slow stream of nitrogen, add an equimolar amount of the dicarboxylic acid and 3-fluoro-benzene-1,2-diamine to the PPA.[6]

-

Polymerization: Slowly heat the reaction mixture with constant stirring according to a programmed temperature profile. A typical profile would be:

-

Heat to 140 °C and hold for 2-4 hours to ensure monomer dissolution and initial reaction.

-

Gradually increase the temperature to 200-220 °C and hold for 18-24 hours to facilitate polycondensation and achieve a high molecular weight.[1] The solution will become highly viscous.

-

-

Precipitation: After cooling the reaction mixture to below 100 °C, slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water. This will precipitate the polymer as fibers or a powder.

-

Washing and Neutralization: Collect the polymer by filtration and wash it extensively with deionized water to remove residual PPA. Subsequently, stir the polymer in a 5 wt% sodium bicarbonate solution for several hours to neutralize any remaining acidic residues, followed by further washing with deionized water until the filtrate is neutral.[1]

-

Drying: Dry the purified F-PBI polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

Caption: General workflow for the synthesis of F-PBI.

Application in Polyimide (PI) Synthesis

Fluorinated polyimides are renowned for their low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in microelectronics and aerospace.[7][8] The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide.[9]

Protocol 3: Representative Synthesis of a Fluorinated Polyimide (F-PI)

This protocol details the two-step synthesis of an F-PI from 3-fluoro-benzene-1,2-diamine and a dianhydride.

Materials:

-

Purified 3-fluoro-benzene-1,2-diamine (from Protocol 1)

-

A tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)

-

A dipolar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)

-

Chemical imidization agents (optional, e.g., acetic anhydride and pyridine)

-

Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

-

Dissolution of Diamine: In a dry reaction vessel under a nitrogen atmosphere, dissolve a precise amount of 3-fluoro-benzene-1,2-diamine in the anhydrous aprotic solvent.[10]

-

Addition of Dianhydride: To the stirred solution, add an equimolar amount of the dianhydride in one portion or in several small portions. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid). The resulting viscous solution is the PAA precursor.

Step 2: Imidization (Conversion of PAA to Polyimide)

-

Method A: Thermal Imidization

-

Casting: Cast the PAA solution onto a glass substrate to form a thin film.

-

Curing: Place the cast film in a programmable oven and subject it to a staged heating process under nitrogen. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour to ensure complete cyclization to the polyimide.

-

-

Method B: Chemical Imidization

-

Addition of Reagents: To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

-

Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours.

-

Precipitation: Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol or water.

-

Purification and Drying: Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.

-

Characterization and Expected Properties

The successful synthesis and properties of the resulting fluorinated polymers can be verified using a suite of analytical techniques.

| Property | Characterization Technique | Expected Outcome for Fluorinated Polymers |

| Chemical Structure | FTIR, ¹H and ¹⁹F NMR Spectroscopy | Confirmation of imide or benzimidazole ring formation and the presence of fluorine. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperatures, typically above 450-500°C.[7][8] |

| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | High glass transition temperatures (Tg), often exceeding 250°C, indicating a rigid polymer backbone. |

| Solubility | Solubility Tests | Enhanced solubility in organic solvents like NMP, DMAc, and THF compared to non-fluorinated analogues.[7] |

Conclusion

This compound is a versatile monomer for the synthesis of high-performance fluorinated polymers. The preparatory step of neutralizing the dihydrochloride salt is crucial for enabling its participation in polycondensation reactions. The subsequent polymerization to form fluorinated polybenzimidazoles and polyimides allows for the development of materials with enhanced thermal stability, chemical resistance, and solubility. The protocols provided herein serve as a robust starting point for researchers to explore the potential of this monomer in creating advanced materials for a variety of demanding applications.

References

-

Chuang, S. H., & Hsu, S. L. C. (2006). Synthesis and properties of a new fluorine-containing polybenzimidazole for high-temperature fuel-cell applications. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4508-4513. [Link]

-

Li, Q., et al. (2011). Synthesis and Characterization of a New Fluorine-Containing Polybenzimidazole (PBI) for Proton-Conducting Membranes in Fuel Cells. Fuel Cells, 11(3), 338-346. [Link]

-

Odeyemi, A. T., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Journal of Ovonic Research, 15(6), 403-410. [Link]

-

Zayed, M. A., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 368-373. [Link]

-

Ghosh, A., & Banerjee, S. (2006). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 44(10), 3386-3396. [Link]

-

Misra, A. C., et al. (1992). Synthesis and properties of some new fluorine-containing polyimides. Polymer, 33(5), 1078-1082. [Link]

-

Lee, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829. [Link]

-

Kopitsyn, D. S., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1404. [Link]

-

Li, C., et al. (2011). Synthesis and Characterization of a New Fluorine-Containing Polybenzimidazole (PBI) for Proton-Conducting Membranes in Fuel Cells. The Benicewicz Group. [Link]

-

Lee, J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. [Link]

-

Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride? [Link]

-

Amer, H., & Young, C. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. [Link]

-

PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

Virginia Tech. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

-

Wikipedia. (2024). Hydrazine. [Link]

-

Connell, J. W., & Hergenrother, P. M. (1996). Poly(aryl ether benzimidazoles). Macromolecules, 29(22), 7232-7237. [Link]

-

Hsiao, S. H., & Yang, C. P. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3538. [Link]

-

Kim, J., et al. (2018). Preparation of Polybenzimidazole Hollow-Fiber Membranes for Reverse Osmosis and Nanofiltration by Changing the Spinning Air Gap. Membranes, 8(4), 113. [Link]

-

Kim, T., et al. (2021). Fabrication of Tri-Directional Poly(2,5-benzimidazole) Membrane Using Direct Casting for Vanadium Redox Flow Battery. Membranes, 11(11), 875. [Link]

-

Li, Q., et al. (2005). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. The Benicewicz Group. [Link]

-

PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

Kim, J., et al. (2018). Preparation of Polybenzimidazole Hollow-Fiber Membranes for Reverse Osmosis and Nanofiltration by Changing the Spinning Air Gap. ResearchGate. [Link]

Sources

- 1. Fabrication of Tri-Directional Poly(2,5-benzimidazole) Membrane Using Direct Casting for Vanadium Redox Flow Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benicewiczgroup.com [benicewiczgroup.com]

- 3. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioadvantaged nylon: polycondensation of 3-hexenedioic acid with hexamethylenediamine (Patent) | OSTI.GOV [osti.gov]

- 9. scispace.com [scispace.com]

- 10. US20170130001A1 - Bioadvantaged nylon: polycondensation of 3-hexenedioic acid with hexamethylenediamine - Google Patents [patents.google.com]

Greener Routes to Quinoxalines: Sustainable Synthesis from Substituted Diamines

Introduction: The Significance of Quinoxalines and the Imperative for Green Synthesis

Quinoxalines, heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidepressant properties.[1][4] In the realm of materials science, quinoxalines are integral components of organic semiconductors, fluorescent dyes, and electroluminescent materials.[1]

The classical synthesis of quinoxalines, typically involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often relies on harsh reaction conditions, toxic solvents, and hazardous reagents.[1][3][5] These traditional methods, while effective, generate significant chemical waste and pose environmental concerns, necessitating a paradigm shift towards more sustainable and eco-friendly synthetic strategies.[2][3]

This technical guide details green chemistry approaches for the synthesis of quinoxaline derivatives from substituted diamines. We will explore methodologies that leverage environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, providing researchers and drug development professionals with practical and sustainable protocols.

Core Principles of Green Quinoxaline Synthesis

The green synthesis of quinoxalines is guided by the core principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances.[3] Key strategies include:

-

Benign Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids.[2][5]

-

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[3][6][7]

-

Catalysis: Utilizing reusable and non-toxic catalysts, including solid acids, nanocatalysts, and biocatalysts, to enhance reaction rates and selectivity.[4]

-